N-Desferriferrichrome

Vue d'ensemble

Description

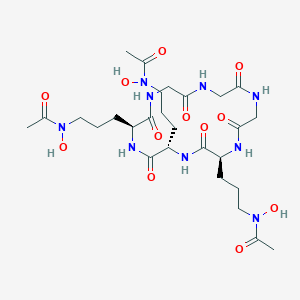

N-Desferriferrichrome : est un sidérophore hydroxamique, un type de molécule qui lie et transporte le fer dans les micro-organismes. Il s'agit d'un peptide cyclique homodétique composé de trois résidus glycyl et trois résidus N5-acétyl-N5-hydroxy-L-ornithyl . Ce composé est produit par divers champignons, notamment Ustilago sphaerogena, et joue un rôle crucial dans la chélation et l'absorption du fer .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le N-Desferriferrichrome peut être synthétisé par une série de réactions de couplage peptidique impliquant des résidus glycyl et N5-acétyl-N5-hydroxy-L-ornithyl. La synthèse implique généralement l'utilisation de groupes protecteurs pour empêcher les réactions secondaires indésirables et l'utilisation d'agents de couplage tels que le dicyclohexylcarbodiimide (DCC) pour faciliter la formation de la liaison peptidique .

Méthodes de production industrielle : La production industrielle de this compound implique des processus de fermentation utilisant des champignons tels que Ustilago sphaerogena. Les champignons sont cultivés dans des conditions pauvres en fer pour induire la production de sidérophores. Le composé est ensuite extrait et purifié du bouillon de fermentation .

Analyse Des Réactions Chimiques

Types de réactions : Le N-Desferriferrichrome subit principalement des réactions de chélation avec les ions fer. Il peut également participer à des réactions d'oxydoréduction en raison de la présence de groupes hydroxamates .

Réactifs et conditions courants :

Chélation : Les ions fer (Fe³⁺) sont couramment utilisés pour former des complexes avec le this compound.

Oxydoréduction : Le peroxyde d'hydrogène (H₂O₂) peut être utilisé dans les réactions d'oxydation impliquant le this compound.

Principaux produits :

Complexes de fer : Le principal produit des réactions de chélation est la forme liée au fer du this compound.

Produits oxydés : Les réactions d'oxydation peuvent conduire à la formation de divers dérivés oxydés du this compound.

Applications de la recherche scientifique

Chimie : Le this compound est utilisé comme composé modèle pour étudier les mécanismes de chélation et de transport du fer dans les micro-organismes. Il est également utilisé dans la synthèse d'autres sidérophores et d'agents chélateurs du fer .

Biologie : Dans la recherche biologique, le this compound est utilisé pour étudier le rôle des sidérophores dans le métabolisme du fer microbien. Il est également utilisé pour étudier les effets de la chélation du fer sur la croissance et le métabolisme microbiens .

Médecine : Il peut être utilisé pour traiter les conditions de surcharge en fer et pour inhiber la croissance des agents pathogènes dépendants du fer .

Industrie : Dans les applications industrielles, le this compound est utilisé dans la production d'agents de lutte biologique pour l'agriculture. Il est également utilisé dans le développement d'agents chélateurs du fer pour divers procédés industriels .

Mécanisme d'action

Le this compound exerce ses effets en se liant aux ions fer par l'intermédiaire de ses groupes hydroxamates. Cette liaison forme un complexe stable qui peut être transporté à travers les membranes cellulaires. Les principales cibles moléculaires sont les ions fer, et les voies impliquées comprennent les voies de transport et de métabolisme du fer .

Applications De Recherche Scientifique

Chemistry

N-Desferriferrichrome is utilized as a chelating agent in metal ion interaction studies. Its ability to bind metal ions allows researchers to investigate the dynamics of metal ion transport and its implications in biological systems. The compound has been shown to interact with various enzymes involved in iron homeostasis, thus influencing microbial growth under iron-limited conditions .

Biology

In biological research, this compound serves as a model for studying iron metabolism in microorganisms. It has been demonstrated that this compound can modulate the activity of enzymes related to iron uptake, which is crucial for the survival of fungi like Arthrobotrys oligospora. Studies have shown that mutants lacking the genes responsible for this compound synthesis exhibit altered mycelial structures and reduced predatory capabilities .

Agriculture

In agricultural applications, this compound is explored for its potential as a biocontrol agent against nematodes. Research indicates that this compound enhances the nematode-trapping ability of fungi, thereby improving crop health and yield. The Aog415 gene cluster responsible for its biosynthesis has been linked to increased efficiency in nematode management .

Environmental Science

This compound's chelation properties make it relevant in bioremediation efforts. Its ability to bind heavy metals allows for the development of strategies to mitigate metal toxicity in contaminated environments. Additionally, it serves as a molecular marker for taxonomic clarification in microbial ecology studies .

Data Tables

Case Study 1: Iron Metabolism Modulation

A study on Arthrobotrys oligospora demonstrated that strains deficient in this compound production exhibited reduced iron uptake efficiency and increased production of trapping devices. This indicates that this compound plays a critical role in regulating iron storage within fungal cells .

Case Study 2: Agricultural Application

Research involving the application of this compound in agricultural settings showed a significant increase in nematode trapping efficiency by A. oligospora. The knockout strains exhibited decreased siderophore content and altered predatory behavior, highlighting the importance of this compound in enhancing agricultural productivity through biological control mechanisms .

Mécanisme D'action

N-Desferriferrichrome exerts its effects by binding to iron ions through its hydroxamate groups. This binding forms a stable complex that can be transported across cell membranes. The primary molecular targets are iron ions, and the pathways involved include iron transport and metabolism pathways .

Comparaison Avec Des Composés Similaires

Composés similaires :

Ferrichrome : Un autre sidérophore hydroxamique de structure similaire mais avec du fer lié.

Desferriferricrocine : Un sidérophore structurellement similaire trouvé dans Neurospora crassa.

Unicité : Le N-Desferriferrichrome est unique en raison de sa structure spécifique et de sa capacité à chelater le fer sans être lié à celui-ci initialement. Ceci le rend particulièrement utile pour étudier le transport et le métabolisme du fer dans les micro-organismes .

Activité Biologique

N-Desferriferrichrome, a hydroxamate siderophore, is a derivative of ferrichrome that plays a significant role in iron chelation and transport in various biological systems. This compound is produced by fungi such as Ustilago sphaerogena and has garnered attention for its potential therapeutic applications due to its biological activity, particularly in antimicrobial and antioxidant properties.

- Molecular Formula : C27H45N9O12

- Molecular Weight : 687.699 g/mol

- CAS Number : 34787-28-5

This compound functions primarily through its ability to chelate iron, which is crucial for the survival of many pathogens. By binding free iron, it deprives bacteria and fungi of this essential nutrient, thereby inhibiting their growth. This mechanism is particularly relevant in the context of infections where iron availability can significantly affect microbial proliferation.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. In a study evaluating its efficacy, this compound demonstrated significant inhibition of bacterial growth, suggesting its potential use as an antibiotic agent. The disk diffusion method was employed to assess its antimicrobial effectiveness, showing promising results against common pathogens.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 18 |

| Pseudomonas aeruginosa | 12 |

Antioxidant Activity

This compound also displays strong antioxidant properties. It has been shown to scavenge free radicals effectively, which can mitigate oxidative stress in biological systems. This activity is attributed to its structural characteristics that allow it to donate electrons and neutralize reactive oxygen species (ROS).

Case Studies

- Antimicrobial Efficacy : A study conducted by Abdolmohammadi et al. (2022) investigated the synthesis of Ag/Fe3O4/CdO@MWCNTs nanocomposites using this compound as a reducing agent. The resulting nanocomposites exhibited enhanced antimicrobial properties compared to this compound alone, indicating that the combination of materials can amplify biological activity.

- Iron Chelation Studies : Research by Liu et al. (2020) highlighted the ability of this compound to chelate iron effectively, which was demonstrated through various spectroscopic techniques. The study concluded that the chelation process significantly impacts bacterial growth rates, providing insights into its potential application in treating iron-overload conditions.

Propriétés

IUPAC Name |

N-[3-[(2S,5S,8S)-5,8-bis[3-[acetyl(hydroxy)amino]propyl]-3,6,9,12,15,18-hexaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]propyl]-N-hydroxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H45N9O12/c1-16(37)34(46)10-4-7-19-25(43)30-14-23(41)28-13-22(40)29-15-24(42)31-20(8-5-11-35(47)17(2)38)26(44)33-21(27(45)32-19)9-6-12-36(48)18(3)39/h19-21,46-48H,4-15H2,1-3H3,(H,28,41)(H,29,40)(H,30,43)(H,31,42)(H,32,45)(H,33,44)/t19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFDAUYPBCXMSBF-ACRUOGEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CCCC1C(=O)NC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NCC(=O)N1)CCCN(C(=O)C)O)CCCN(C(=O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N(CCC[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)NCC(=O)N1)CCCN(C(=O)C)O)CCCN(C(=O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H45N9O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80188330 | |

| Record name | Deferriferrichrome | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

687.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34787-28-5 | |

| Record name | N-Desferriferrichrome | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034787285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deferriferrichrome | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Desferrichrome interact with its target and what are the downstream effects?

A1: Desferrichrome is a siderophore, a small molecule with a high affinity for iron (Fe). It primarily targets ferric iron (Fe(III)) and forms a stable complex, known as ferrichrome. [, ] This complex is then recognized by specific receptors on the surface of microorganisms, such as bacteria and fungi, which utilize siderophore-mediated iron uptake systems. [, , ] Once internalized, the iron is released from the ferrichrome complex, making it available for essential metabolic processes within the microorganism. []

Q2: What is the structural characterization of Desferrichrome?

A2: Desferrichrome (N-Desferriferrichrome) is a cyclic hexapeptide hydroxamate siderophore. Its molecular formula is C29H46N9O15 and its molecular weight is 736.7 g/mol. [, ]

Q3: What is known about the material compatibility and stability of Desferrichrome?

A3: Desferrichrome exhibits stability across a range of pH conditions, including acidic and alkaline soils, allowing it to effectively chelate iron in various environments. [] This stability is crucial for its function as an iron scavenger and transporter.

Q4: Can you explain the concept of Structure-Activity Relationship (SAR) in the context of Desferrichrome?

A4: Research on Desferrichrome analogues, particularly those modified for use in ImmunoPET probes, provides insight into SAR. For example, modifying the denticity of the chelating moiety (hexadentate vs. octadentate) directly impacts the stability of the resulting zirconium (Zr(IV)) complexes. [] This highlights how structural changes can influence a siderophore's metal-binding affinity and ultimately its biological activity.

Q5: Are there any known resistance mechanisms to Desferrichrome in microorganisms?

A5: While Desferrichrome is generally effective in delivering iron to various bacterial species, some bacteria, like Staphylococcus aureus, do not exhibit significant uptake of Desferrichrome conjugates. [] This suggests that these species may lack the specific transport systems required for Desferrichrome recognition and uptake, potentially representing a form of natural resistance.

Q6: What analytical methods and techniques are employed to characterize and monitor Desferrichrome?

A6: Several techniques are used to study Desferrichrome. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is crucial for identifying and quantifying Desferrichrome and its analogues in complex mixtures, such as bacterial-fungal co-cultures. [] Additionally, LC-inductively coupled plasma MS (LC-ICP-MS) helps analyze the metal content of Desferrichrome complexes. [] Electrospray ionization mass spectrometry (ESI-MS) is valuable for investigating the binding affinities of Desferrichrome for different metal ions, providing insights into its selectivity. []

Q7: Has Desferrichrome been investigated for its potential in drug delivery and targeting?

A7: Yes, Desferrichrome has shown promise as a platform for targeted drug delivery. Researchers have successfully conjugated Desferrichrome to the antibody Trastuzumab, which targets the HER2 receptor overexpressed in certain cancer cells. [, ] This approach exploits the siderophore's ability to hijack microbial iron uptake systems, potentially leading to targeted drug delivery to infection sites.

Q8: What are the environmental implications of Desferrichrome?

A8: Desferrichrome, as a naturally occurring siderophore, plays a crucial role in iron cycling in the environment. [] It is produced by various fungi and contributes to the bioavailability of iron for other organisms. [] Understanding the environmental fate and degradation of Desferrichrome, particularly in the context of its use in medical applications, is an area that requires further investigation.

Q9: Are there any concerns regarding the immunogenicity of Desferrichrome, particularly when used in therapeutic applications?

A9: While Desferrichrome itself has not been extensively studied for its immunogenic potential, its use as a scaffold in drug conjugates raises questions about potential immune responses. [, ] Future research should investigate whether Desferrichrome-based conjugates elicit adverse immune reactions and explore strategies to mitigate immunogenicity if needed.

Q10: What are the known applications of Desferrichrome beyond its role as a siderophore?

A10: Desferrichrome and its analogues show potential in several areas. Its iron-chelating properties make it a promising candidate for treating iron overload diseases. [] Modified Desferrichrome derivatives have been investigated as chelators for other metal ions, such as uranium, with potential applications in bioremediation. [] Furthermore, Desferrichrome's ability to bind gallium (Ga) has led to the development of "xenometallomycins", a new class of antibiotics that utilize siderophore-mediated uptake to deliver antibacterial agents into bacteria. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.